Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-amino-2-methylpropanoyl substituent at the 4-position of the piperazine ring . The tert-butyl group enhances steric protection and stability, while the acylated side chain introduces both amino and methyl functionalities.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-14)11(17)15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI Key |
QMHSMAJMHBLFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(3-amino-2-methylpropanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Scientific Research Applications
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes[][3].
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional group impacts among tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate and analogous compounds:
Stability and Reactivity
- Electron-Withdrawing Groups: Nitro () and cyano () substituents reduce electron density, increasing resistance to electrophilic attack but may confer metabolic instability .
- Amino Groups: Aliphatic amino groups (target compound) are prone to oxidation, while aromatic amines () exhibit greater stability .
- Steric Effects : The tert-butyl group universally protects the carbamate from hydrolysis across all compounds .
Biological Activity
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate (CAS No. 1303889-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₅N₃O₃
- Molecular Weight : 271.36 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and an amino acid moiety.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Many piperazine derivatives are known to inhibit enzymes such as acetylcholinesterase and various kinases, which are crucial in neurodegenerative diseases and cancer treatments.
- Modulation of Neurotransmitter Systems : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
In Vitro Studies
- Neuroprotective Effects : In studies examining the neuroprotective properties of related compounds, it was found that certain piperazine derivatives can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests potential applications in Alzheimer's disease treatment.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
In Vivo Studies
- Animal Models : Animal studies have shown that compounds similar to this compound can significantly reduce symptoms in models of anxiety and depression, potentially through modulation of the GABAergic system.
- Cancer Research : Preliminary data indicate that these compounds may inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved.
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Study A | Investigate neuroprotective effects | Showed significant reduction in cell death due to oxidative stress |
| Study B | Assess antimicrobial properties | Demonstrated activity against Gram-positive bacteria |
| Study C | Evaluate anti-cancer effects | Induced apoptosis in cancer cell lines |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with 3-amino-2-methylpropanoyl chloride under basic conditions. Key steps include:
- Acylation : Reacting the piperazine core with the acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
- Base selection : Triethylamine (TEA) or sodium carbonate neutralizes HCl generated during the reaction, improving yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity (>95%). Reaction monitoring via TLC or HPLC is critical .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR identifies proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons at 3.2–3.8 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>97%). Retention time consistency confirms structural integrity .
- Mass spectrometry : ESI-MS verifies the molecular ion ([M+H]+) and fragments. High-resolution MS (HRMS) confirms the molecular formula .
Q. How is the tert-butyl protecting group strategically utilized in the synthesis of this compound?
The tert-butyloxycarbonyl (Boc) group protects the piperazine nitrogen during acylation, preventing unwanted side reactions. Deprotection (e.g., using HCl/dioxane) is performed post-synthesis to generate the free amine for further functionalization .
Advanced Research Questions
Q. How can researchers address low yields during the acylation step of this compound synthesis?
Low yields may arise from:
- Incomplete acylation : Optimize stoichiometry (1.2:1 acylating agent-to-piperazine ratio) and use coupling agents like EDCI/HOAt to enhance efficiency .
- Side reactions : Add molecular sieves to absorb moisture or use scavengers (e.g., TEA) to neutralize HCl.
- Monitoring : Real-time HPLC or in situ IR spectroscopy tracks reaction progress. Adjust temperature (e.g., 25°C for slower reactions) if intermediates degrade .
Q. When NMR data shows unexpected peaks, how should researchers resolve structural ambiguities?
- Diastereomers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Optical rotation measurements confirm chirality .
- Impurities : Recrystallize in ethanol/water or perform preparative TLC. Variable-temperature NMR (e.g., 298–343 K) can clarify dynamic effects .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-simulated spectra .
Q. What strategies elucidate the biological mechanism of this compound?
- Target identification : Surface plasmon resonance (SPR) or affinity chromatography identifies binding partners (e.g., enzymes, receptors) .
- Functional assays : Measure IC50 in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (radioligand displacement) .
- Metabolite profiling : LC-MS tracks in vitro/in vivo stability. Cytochrome P450 inhibition assays assess metabolic pathways .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : AutoDock Vina or Glide predicts binding modes to targets (e.g., kinases). Mutagenesis validates key residues .
- QSAR models : Correlate substituent effects (e.g., acyl chain length) with activity. Hammett constants quantify electronic contributions .
- MD simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculates ΔΔG for modifications .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values?
- Experimental validation : Use shake-flask or HPLC methods to measure LogP. Adjust computational parameters (e.g., force fields in MarvinSketch) to align with empirical data .
- Solvent effects : Account for solvent polarity (e.g., octanol/water vs. buffer systems) in DFT calculations .
Q. What steps resolve conflicting bioactivity data across cell lines?
- Cell line validation : Authenticate lines via STR profiling. Use isogenic models to control genetic variability .
- Dose-response curves : Generate IC50 values at 72-hour endpoints to account for proliferation rate differences .
Methodological Tables
Q. Table 1. Optimization of Acylation Conditions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis | |
| Solvent | Anhydrous DCM or THF | Enhances solubility | |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
Q. Table 2. Key Spectral Signatures
| Technique | Key Peaks/Data | Structural Insight |
|---|---|---|
| 1H NMR (CDCl3) | 1.4 ppm (s, 9H) | tert-butyl group |
| ESI-MS | [M+H]+ = 329.2 | Molecular ion confirmation |
| HPLC Retention | 8.2 min (C18, 60% ACN) | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
